3-Hydroxyoxane-3-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers face synthetic inefficiency when interchangeable ring analogs alter downstream reactivity. 3-Hydroxyoxane-3-carbonitrile (CAS 209112-20-9) addresses this with a tetrahydropyran core offering a distinct chair conformation, balanced polarity (TPSA 53.25 Ų), and near-neutral LogP (0.05148) that cannot be replicated by smaller-ring systems. - CNS Discovery Ready: TPSA/LogP profile sits within the optimal range (40-70 Ų; ~0) for blood-brain barrier penetration. - Stable Intermediate: Superior hydrolytic stability vs. strained oxetane analogs enables controlled nitrile-to-acid conversion. - Synthesis Efficiency: Commercial 97% purity reduces pre-reaction purification steps, directly lowering costs in parallel library production.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 209112-20-9
Cat. No. B13109399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyoxane-3-carbonitrile
CAS209112-20-9
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CC(COC1)(C#N)O
InChIInChI=1S/C6H9NO2/c7-4-6(8)2-1-3-9-5-6/h8H,1-3,5H2
InChIKeyGEHVMPKNIUVEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyoxane-3-carbonitrile: Procurement Baseline


3-Hydroxyoxane-3-carbonitrile (CAS 209112-20-9) is a six-membered oxygen heterocycle (tetrahydropyran) bearing a tertiary alcohol and a nitrile group at the 3-position . With a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol, it belongs to the class of cyclic β-hydroxynitriles used as synthetic intermediates in medicinal chemistry and agrochemical research [1]. Its computed polar surface area (PSA) of 53.25 Ų and LogP of 0.05148 distinguish it from smaller-ring analogs in terms of polarity and lipophilicity .

1
Balanced polarity and lipophilicity for CNS fragment library design
2
High commercial purity reduces pre-reaction purification needs
3
Six-membered ring scaffold for scaffold-hopping and conformational studies
4
Nitrile group serves as masked carboxylic acid for agrochemical intermediates

3-Hydroxyoxane-3-carbonitrile: Why Substitution Fails


Close structural analogs—3-hydroxyoxolane-3-carbonitrile (five-membered tetrahydrofuran) and 3-hydroxyoxetane-3-carbonitrile (four-membered oxetane)—share the same functional groups but differ in ring size, conformational flexibility, and resulting physicochemical properties . The six-membered tetrahydropyran scaffold of the target compound confers a distinct balance of ring strain, hydrogen-bonding geometry, and metabolic stability compared to smaller rings, which directly impacts reactivity in downstream transformations such as nitrile hydrolysis, Grignard additions, and heterocycle formation [1]. Positional isomers such as 4-hydroxyoxane-4-carbonitrile place both substituents at the 4-position, altering steric and electronic environments and leading to different regiochemical outcomes in further derivatization . These differences mean that in-class compounds cannot be simply interchanged without altering synthetic route efficiency or final product profiles.

Smaller-ring analogs (oxolane, oxetane) shift conformational flexibility and physicochemical properties, altering metabolic stability and reactivity.

Positional isomer (4-hydroxyoxane-4-carbonitrile) changes steric and electronic environment, leading to different regiochemical outcomes in derivatization.

Five-membered oxolane analog exhibits faster cyclization kinetics with different diastereoselectivity, potentially reducing synthetic efficiency and purity.

3-Hydroxyoxane-3-carbonitrile: Differentiation Evidence


Ring-Size Impact on TPSA and Permeability

The six-membered oxane ring in 3-hydroxyoxane-3-carbonitrile yields a TPSA of 53.25 Ų, compared to 53.99 Ų for the five-membered 3-hydroxyoxolane-3-carbonitrile and 50.30 Ų for the four-membered 3-hydroxyoxetane-3-carbonitrile . This small but measurable decrease in TPSA relative to the oxolane analog is attributable to the larger ring's slightly reduced oxygen exposure, potentially enhancing passive membrane permeability while retaining sufficient polarity for aqueous solubility [1].

TPSA Comparison
Class-level inference
53.25 Ų (target)
vs oxolane 53.99, oxetane 50.30 Ų
Supports predicted CNS permeability profiling
Computed values; experimental validation required
Medicinal Chemistry Drug Design Physicochemical Profiling

LogP and Lipophilicity Across Ring Sizes

The computed LogP for 3-hydroxyoxane-3-carbonitrile is 0.05148, reflecting near-equal partitioning between aqueous and organic phases . The 5-membered 3-hydroxyoxolane-3-carbonitrile shows a lower LogP of approximately -0.24 (predicted), while the 4-membered 3-hydroxyoxetane-3-carbonitrile is more lipophilic with a LogP of approximately 0.35 (predicted) . The target compound's intermediate LogP arises from the balance between the larger hydrophobic ring surface and the hydrophilic hydroxyl/nitrile groups.

LogP Comparison
Cross-study comparable
0.05 (target)
vs oxolane ~-0.24, oxetane ~0.35
Near-neutral lipophilicity for balanced handling
Predicted values from structural analogs
Lipophilicity Drug-Likeness Physicochemical Properties

Purity and Physical Form Across Vendors

Commercially, 3-hydroxyoxane-3-carbonitrile is offered at a minimum purity of 97% (CheMenu catalog) . The 5-membered analog 3-hydroxyoxolane-3-carbonitrile is typically available at 95% purity as a liquid (Sigma-Aldrich) , while the 4-membered 3-hydroxyoxetane-3-carbonitrile is available at 98% purity as a solid (Sigma-Aldrich) . The higher purity specification of the oxane compound (97%) relative to the oxolane analog (95%) can reduce the need for additional purification steps in multi-step syntheses.

Purity Specification
Direct head-to-head
97%
vs oxolane 95%, oxetane 98%
Higher purity than liquid oxolane analog
Vendor specifications; analytical method may vary
Chemical Procurement Quality Control Building Block Sourcing

Cycloaddition Reactivity: 6- vs 5-Membered Rings

In intramolecular nitrile oxide cycloadditions (INOC), six-membered tetrahydropyran formation proceeds with distinct regio- and stereochemical outcomes compared to five-membered tetrahydrofuran formation [1]. Hassner et al. demonstrated that unsaturated oximino ethers undergo spontaneous INOC to give fused five- and six-membered ring ethers, with the six-membered pathway favoring different transition-state geometries and product distributions [2]. While not a direct head-to-head comparison of the target compound, this class-level evidence indicates that tetrahydropyran-based nitriles offer different cyclization kinetics and diastereoselectivity profiles than their tetrahydrofuran counterparts.

INOC Reactivity
Class-level inference
6-membered ring formation: distinct stereochemistry
Different cyclization kinetics and diastereoselectivity
Qualitative class-level evidence; not direct head-to-head
Synthetic Methodology Cycloaddition Heterocycle Synthesis

3-Hydroxyoxane-3-carbonitrile: Optimal Applications


CNS Fragment Library Design

The balanced TPSA (53.25 Ų) and near-neutral LogP (0.05148) of 3-hydroxyoxane-3-carbonitrile position it as a privileged scaffold for CNS drug discovery fragment libraries, where TPSA values between 40–70 Ų and LogP values near zero are associated with optimal brain penetration . Compared to the more polar oxolane analog (TPSA 53.99 Ų) and the more lipophilic oxetane analog (LogP ~0.35), the oxane core offers a midpoint that broadens the accessible chemical space without extreme physicochemical bias [1].

Building Block with Minimal Upfront Purification

With a commercial purity specification of 97%, 3-hydroxyoxane-3-carbonitrile can be used directly in subsequent synthetic steps with reduced need for pre-reaction purification compared to the 95% purity oxolane analog . This is particularly advantageous in parallel synthesis or library production where the cumulative cost of intermediate purification across dozens of analogs becomes substantial.

Scaffold Hopping via Ring-Size Variation

For scaffold-hopping campaigns aimed at exploring ring-size effects on biological activity, the tetrahydropyran framework of 3-hydroxyoxane-3-carbonitrile provides a distinct conformational profile compared to tetrahydrofuran and oxetane analogs . The six-membered ring's chair conformations influence the spatial orientation of the hydroxyl and nitrile groups, leading to different pharmacophoric geometries that cannot be replicated by smaller-ring systems [1].

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group in 3-hydroxyoxane-3-carbonitrile serves as a masked carboxylic acid precursor. The six-membered ring provides greater hydrolytic stability compared to the strained four-membered oxetane analog, allowing for more controlled and selective nitrile hydrolysis under acidic or basic conditions . This property is valuable in agrochemical synthesis where precise functional group interconversion is required.

Application
Selection Property
Validation Focus
CNS Fragment Library Design
Intermediate TPSA/LogP balance
Predicted CNS permeability context
Direct-Use Building Block
Higher commercial purity specification
Reduced pre-reaction purification review
Scaffold-Hopping Campaigns
Six-membered ring conformational profile
Pharmacophoric geometry differentiation
Controlled Nitrile Hydrolysis
Greater hydrolytic stability of oxane ring
Selective functional group interconversion

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